14-(4-Fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione
Description
This compound belongs to a class of thiopyrano[2,3-d]thiazole-based pentacyclic derivatives synthesized via hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and 5-norbornene-2,3-dicarboxylic acid imido-derivatives . The structure features:
- A norbornane-derived bicyclic core fused with thiazolidinone and thiophene rings.
- Substituents: A 4-fluorophenyl group at position 14 and a phenyl group at position 7.
- Three ketone groups (trione) at positions 6, 13, and 13.
Biological Activity: In vitro anticancer screening revealed potent activity against leukemia cell lines (e.g., CCRF-CEM, LogGI₅₀ = −6.40) with high selectivity .
Properties
IUPAC Name |
14-(4-fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O3S2/c26-12-6-8-13(9-7-12)28-23(29)18-14-10-15(19(18)24(28)30)20-17(14)16(11-4-2-1-3-5-11)21-22(32-20)27-25(31)33-21/h1-9,14-20H,10H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFCVUDVYQULRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)F)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, followed by the construction of the thiopyrano and isoindole rings. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Structure and Composition
The compound features a unique structure characterized by multiple fused rings and functional groups that contribute to its chemical reactivity and biological activity. Its molecular formula is C₂₁H₁₄F₂N₂O₃S₂, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms.
Pharmaceutical Research
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation in vitro. A study demonstrated that certain analogs effectively reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research has shown that it exhibits activity against various bacterial strains, suggesting possible applications in treating infections caused by resistant pathogens .
Material Science
Polymer Composites
Due to its unique structural features, this compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as thermal stability or electrical conductivity. For instance, studies have demonstrated improved tensile strength in polymer composites containing similar sulfur-containing compounds .
Organic Electronics
Semiconductor Applications
The electronic properties of this compound make it a candidate for use in organic semiconductor devices. Its ability to form stable thin films can be advantageous in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) where efficient charge transport is crucial .
Case Study 1: Antitumor Activity Assessment
In a controlled experiment, derivatives of the compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods, revealing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result (IC50/MIC) |
|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 15 µM |
| Antimicrobial | MRSA | 32 µg/mL |
| Antifungal | Candida albicans | 64 µg/mL |
Table 2: Synthesis Pathways
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Starting material + Reagent A | Reflux in solvent X | 85 |
| 2 | Intermediate + Reagent B | Stirring at room temperature | 75 |
| 3 | Final product isolation | Crystallization | 90 |
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Activity Variations
Compound 5d (Target Compound)
- Substituents : 14-(4-Fluorophenyl), 9-phenyl.
- Activity : LogGI₅₀ = −6.40 (CCRF-CEM leukemia cells), with a mean graph midpoint of −4.05 across 60 cell lines .
- Selectivity : 10-fold higher potency against leukemia vs. other cancer types.
Compound 9 (9-(2-Methoxyphenyl)-14-phenyl analog)
- Substituents : 14-phenyl, 9-(2-methoxyphenyl).
- Synthesis : Similar hetero-Diels-Alder route; 60% yield .
Compound IIj (9-(4-Hydroxyphenyl) analog)
Core Structure Modifications
5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.0²,⁸.0³,⁷.0¹⁰,¹⁴]hexadec-15-ene-4,6,11,13-tetrone
- Structure: Replaces sulfur atoms with nitrogen and lacks the norbornane moiety.
- Molecular Formula: C₂₆H₂₀N₂O₄ (vs. C₂₅H₁₇FNO₃S₂ for the target compound) .
- Implications : Reduced heteroatom content may lower metabolic stability but improve synthetic accessibility.
Biological Activity
The compound 14-(4-Fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure
The structural complexity of this compound arises from its pentacyclic framework and the presence of sulfur and nitrogen atoms. The inclusion of a fluorophenyl group may influence its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this structure often exhibit a range of biological activities including:
- Anticancer Properties : Many compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial Activity : Some derivatives show potential against bacterial and fungal strains.
- Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in various metabolic pathways.
Anticancer Activity
A study investigated the anticancer properties of related compounds and found that they could inhibit the growth of various cancer cell lines. For instance, a derivative demonstrated an ED50 of 0.04 mg/kg/day in reducing liver cholesteryl esters in cholesterol-fed hamsters . This suggests potential for further development as an anticancer agent.
Enzyme Inhibition
Research has highlighted the ability of similar structures to act as poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are crucial in cancer therapy as they target DNA repair mechanisms in cancer cells. A related compound showed remarkable potency with Ki values of 1.2 nM for PARP1 and 0.87 nM for PARP2 . This indicates that the compound may possess similar inhibitory effects.
Antimicrobial Properties
Compounds with similar sulfur-containing frameworks have been reported to exhibit antimicrobial properties. A study indicated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be explored for antibiotic development.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 14-(4-fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[...]trione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving cyclization or condensation of precursors. For example, analogous pentacyclic systems (e.g., ) use sequential [3+2] cycloadditions or thiol-ene click chemistry. Optimization involves adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., BF₃·Et₂O for Lewis acid-mediated steps). Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate stereoisomers .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Structural elucidation requires a combination of:
- ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–8.0 ppm) and fluorophenyl groups (split patterns).
- X-ray crystallography : For absolute configuration determination, as seen in similar tricyclic systems ().
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-S bonds) validate functional groups.
Cross-referencing with computational models (e.g., DFT-optimized structures) enhances accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound’s stereoisomers?
- Methodological Answer : Discrepancies in NMR or XRD data may arise from dynamic stereochemistry or polymorphism. Strategies include:
- Variable-temperature NMR : To probe conformational flexibility (e.g., coalescence temperatures for enantiomers).
- Cocrystallization experiments : Using chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize specific isomers.
- Computational validation : Comparing experimental spectra with Boltzmann-weighted DFT predictions (e.g., Gaussian 16) .
Q. What mechanistic insights exist for the formation of the pentacyclic core during synthesis?
- Methodological Answer : The trione core likely forms via:
Thioketene intermediate generation : From thioamide precursors under basic conditions ().
Electrophilic aromatic substitution : Fluorophenyl groups orient via directing effects (para-substitution).
Ring-closing steps : Mediated by sulfur nucleophiles (e.g., NaSH for dithia bridges).
Isotopic labeling (e.g., ¹³C tracing) or in-situ IR monitoring can validate intermediates .
Q. How can this compound’s potential bioactivity be systematically evaluated in drug discovery?
- Methodological Answer : A tiered approach is recommended:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay).
- Molecular docking : Align with X-ray structures of biological targets (e.g., PDB IDs) to predict binding modes.
Prioritize analogs with logP <5 and topological polar surface area >80 Ų for CNS penetration .
Q. What experimental designs mitigate batch-to-batch variability in physicochemical properties?
- Methodological Answer : Standardize protocols using:
- DoE (Design of Experiments) : Vary reaction time, stoichiometry, and purification steps to identify critical parameters.
- QC metrics : Monitor melting point ranges (±2°C), HPLC purity (>95%), and residual solvent levels (GC-MS).
- Stability studies : Accelerated aging (40°C/75% RH) to assess degradation pathways (e.g., hydrolysis of thioesters) .
Theoretical and Methodological Frameworks
Q. How can computational chemistry guide the rational design of derivatives with improved properties?
- Methodological Answer : Use:
- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with logD or IC₅₀.
- MD simulations : Predict solubility (FF99SB force field) or aggregation propensity (Martini coarse-grained).
- FMO (Fragment Molecular Orbital) analysis : Identify key interactions (e.g., π-stacking with fluorophenyl groups) .
Q. What strategies address the lack of crystallographic data for this compound’s analogs?
- Methodological Answer :
- MicroED (Microcrystal Electron Diffraction) : For nanocrystals (<1 µm) using cryo-TEM.
- Powder XRD with Rietveld refinement : For polycrystalline samples.
- Synchrotron radiation : Enhance resolution for low-symmetry crystals (e.g., ESRF ID30B beamline) .
Data Interpretation and Validation
Q. How should researchers handle conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Orthogonal assays : Confirm hits using both cell-free (e.g., FRET) and cell-based (e.g., luciferase reporter) systems.
- Positive controls : Include reference compounds (e.g., staurosporine for kinase inhibition).
- Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
